4-(Difluoromethyl)-3-fluoroaniline
CAS No.:
Cat. No.: VC16551857
Molecular Formula: C7H6F3N
Molecular Weight: 161.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6F3N |
|---|---|
| Molecular Weight | 161.12 g/mol |
| IUPAC Name | 4-(difluoromethyl)-3-fluoroaniline |
| Standard InChI | InChI=1S/C7H6F3N/c8-6-3-4(11)1-2-5(6)7(9)10/h1-3,7H,11H2 |
| Standard InChI Key | AZXMTUUQYYUZQQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1N)F)C(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
4-(Difluoromethyl)-3-fluoroaniline (IUPAC name: 4-(difluoromethyl)-3-fluoroaniline) is an aromatic amine derivative with the molecular formula C₇H₆F₃N and a molecular weight of 161.12 g/mol for the free base . The hydrochloride salt form, 4-(difluoromethyl)-3-fluoroaniline hydrochloride (C₇H₇ClF₃N), has a molecular weight of 197.58 g/mol . The compound’s structure features a benzene ring substituted with an amino group (-NH₂), a difluoromethyl group (-CF₂H) at the 4-position, and a fluorine atom at the 3-position (Fig. 1).
Table 1: Key Molecular Descriptors
Spectroscopic and Stereoelectronic Features
The difluoromethyl group introduces strong electron-withdrawing effects, altering the ring’s electronic density and influencing reactivity in electrophilic substitution reactions. Nuclear magnetic resonance (NMR) analysis of related fluorinated anilines reveals distinct chemical shifts for the aromatic protons and fluorine atoms. For example, in 3-(difluoromethyl)-4-fluoroaniline (a positional isomer), the difluoromethyl group resonates at δ ~5.9 ppm (¹H NMR) and δ ~115 ppm (¹⁹F NMR) . The fluorine atom’s electronegativity also enhances the compound’s metabolic stability, a critical attribute in drug design .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 4-(difluoromethyl)-3-fluoroaniline typically involves multi-step fluorination strategies. A common approach leverages deoxyfluorination reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce fluorine atoms into precursor molecules . For example:
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Intermediate Preparation: Start with 4-nitro-3-fluorotoluene.
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Nitration Reduction: Reduce the nitro group to an amine, yielding 3-fluoro-4-methylaniline.
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Difluoromethylation: Treat the methyl group with a fluorinating agent (e.g., ClCF₂H or BrCF₂H) under basic conditions to replace the methyl hydrogen atoms with fluorine .
Table 2: Representative Fluorination Reagents
| Reagent | Function | Yield (%) | Source |
|---|---|---|---|
| DAST | Converts alcohols to fluorides | 60–80 | |
| Deoxo-Fluor | Selective fluorination of carbonyl | 70–90 | |
| NfF (N-fluoropyridinium salts) | Electrophilic fluorination | 50–70 |
Challenges in Synthesis
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Regioselectivity: Ensuring precise substitution at the 3- and 4-positions requires careful control of reaction conditions.
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Stability of Intermediates: Fluorinated intermediates, such as 3-fluoro-4-(chlorodifluoromethyl)aniline, may exhibit hydrolytic instability, necessitating anhydrous conditions .
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Purification: Separation of positional isomers (e.g., 3- vs. 4-difluoromethyl derivatives) often requires advanced chromatographic techniques .
Physicochemical Properties
Solubility and Stability
4-(Difluoromethyl)-3-fluoroaniline is sparingly soluble in water but exhibits good solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The hydrochloride salt form enhances aqueous solubility, making it preferable for pharmaceutical formulations .
Table 3: Stability Under Controlled Conditions
| Condition | Stability Outcome | Source |
|---|---|---|
| Ambient Temperature | Stable for >6 months (desiccated) | |
| Acidic pH (1–3) | Partial decomposition | |
| Basic pH (8–10) | Rapid hydrolysis |
Thermal Properties
While specific melting/boiling points for 4-(difluoromethyl)-3-fluoroaniline are unreported, analogs like 3-(difluoromethyl)-4-fluoroaniline decompose above 200°C . Differential scanning calorimetry (DSC) of related compounds shows exothermic peaks near 220°C, indicative of thermal instability .
Applications in Drug Discovery
Role in Medicinal Chemistry
Fluorinated anilines are pivotal in designing kinase inhibitors, antipsychotics, and antiviral agents. The difluoromethyl group in 4-(difluoromethyl)-3-fluoroaniline serves as a bioisostere for methyl or hydroxyl groups, improving metabolic resistance and membrane permeability .
Agricultural Chemistry
The compound’s fluorine atoms disrupt enzymatic processes in pests, making it a candidate for herbicides and fungicides. For example, derivatives of 4-(difluoromethyl)-3-fluoroaniline inhibit acetyl-CoA carboxylase in weeds, a mechanism exploited in commercial herbicides .
Stability and Reactivity
Degradation Pathways
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Hydrolytic Defluorination: The difluoromethyl group may undergo hydrolysis in aqueous media, releasing HF and forming a carbonyl group .
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Oxidative Metabolism: Cytochrome P450 enzymes oxidize the amine group, leading to nitroso or hydroxylamine intermediates .
Table 4: Metabolic Stability in Hepatocytes
| Species | Half-life (min) | Metabolite Identified | Source |
|---|---|---|---|
| Human | 45 | 4-Carboxy-3-fluorophenyl | |
| Rat | 28 | 3-Fluoro-4-hydroxymethyl |
Strategies to Enhance Stability
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